molecular formula C15H22ClNO2 B3432701 Indenolol hydrochloride CAS No. 81789-85-7

Indenolol hydrochloride

Cat. No. B3432701
CAS RN: 81789-85-7
M. Wt: 283.79 g/mol
InChI Key: LQUALIUFEGJTKA-UHFFFAOYSA-N
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Description

Indenolol is a beta-adrenergic blocker used for the treatment of hypertension (high blood pressure) . It is a derivative of a phenolic 4-indenol . Indenolol hydrochloride is a mixture of 1-(7-indenyloxy)-3-isopropylamino-2-propanol monohydrochloride and 1-(4-indenyloxy)-3-isopropylamino-2-propanol monohydrochloride .


Synthesis Analysis

A high-performance liquid chromatographic assay was developed for the analysis of the beta-adrenergic blocking agent indenolol as a bulk material and in tablet dosage form . Chromatography was done on a reversed-phase system using a Micropak CN-10 column .


Molecular Structure Analysis

The molecular formula of Indenolol hydrochloride is C15H22ClNO2 . The average mass is 283.794 Da and the monoisotopic mass is 283.133911 Da .


Chemical Reactions Analysis

The analysis of indenolol in plasma and urine involves extraction of the drug from plasma or urine using chloroform at basic pH . The separation was performed on a CN column using methanol and 0.01M potassium dihydrogen phosphate solution 50:50 .


Physical And Chemical Properties Analysis

The molecular formula of Indenolol hydrochloride is C15H22ClNO2 . The average mass is 283.794 Da and the monoisotopic mass is 283.133911 Da .

Mechanism of Action

Indenolol is a beta-adrenergic blocker . Acute administration of indenolol exerts a considerable antihypertensive activity associated with a marked vasodilation in vascular districts involved in the progression of hypertensive disease such as the renal and muscular vasculature .

Safety and Hazards

The safety data sheet for Hydrochloric acid, a component of Indenolol hydrochloride, indicates that it may be corrosive to metals, cause severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

1-(1H-inden-4-yloxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2.ClH/c1-11(2)16-9-13(17)10-18-15-8-4-6-12-5-3-7-14(12)15;/h3-4,6-8,11,13,16-17H,5,9-10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQUALIUFEGJTKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=C1C=CC2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

60607-68-3 (Parent)
Record name Indenolol hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081789857
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10957854
Record name 1-[(1H-Inden-4-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10957854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indenolol hydrochloride

CAS RN

36576-14-4, 59527-63-8, 81789-85-7
Record name 2-Propanol, 1-(7-indenyloxy)-3-(isopropylamino)-, hydrochloride, (+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036576144
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2-Hydroxy-3-isopropylaminopropoxy)indene hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059527638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indenolol hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081789857
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[(1H-Inden-4-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10957854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-HYDROXY-3-ISOPROPYLAMINOPROPOXY)INDENE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3MK6CS750V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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